molecular formula C37H26N4 B12582767 4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile CAS No. 648901-07-9

4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile

Cat. No.: B12582767
CAS No.: 648901-07-9
M. Wt: 526.6 g/mol
InChI Key: GHWKAWNMGBVIPB-UHFFFAOYSA-N
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Description

4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile is a structurally complex azo compound characterized by:

  • Core structure: A central diazenyl (-N=N- ) group linking a para-substituted phenyl ring to a benzonitrile moiety.
  • Substituents: The phenyl ring is functionalized with a di([1,1'-biphenyl]-4-yl)amino group, comprising two biphenyl units attached to an amine nitrogen.
  • Functional groups: The nitrile (-C≡N) group at the para position of the benzonitrile provides electron-withdrawing properties, while the biphenyl groups enhance steric bulk and π-conjugation.

Potential applications:

  • Organic electronics: Extended conjugation from biphenyl groups may improve charge transport in organic semiconductors .
  • Dyes: Azo compounds are historically significant as chromophores due to their intense absorption in the visible spectrum .

Properties

CAS No.

648901-07-9

Molecular Formula

C37H26N4

Molecular Weight

526.6 g/mol

IUPAC Name

4-[[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]diazenyl]benzonitrile

InChI

InChI=1S/C37H26N4/c38-27-28-11-17-33(18-12-28)39-40-34-19-25-37(26-20-34)41(35-21-13-31(14-22-35)29-7-3-1-4-8-29)36-23-15-32(16-24-36)30-9-5-2-6-10-30/h1-26H

InChI Key

GHWKAWNMGBVIPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{4-[Di([1,1’-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile typically involves a diazo coupling reaction. The process begins with the formation of a diazonium salt from an aromatic amine, followed by its reaction with an aromatic compound containing an electron-donating group. The reaction conditions often include acidic or basic environments to facilitate the formation of the diazonium salt and the subsequent coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial to achieving high efficiency and purity in the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{4-[Di([1,1’-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-{4-[Di([1,1’-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{4-[Di([1,1’-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile involves its interaction with molecular targets through the azo bond. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile (Target) C₃₇H₂₆N₄* ~534.6* -N=N-, -C≡N, di(biphenyl)amino Biphenyl, nitrile
4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile C₂₅H₁₆Br₂N₄ 532.2 -N=N-, -C≡N, bis(4-bromophenyl)amino Bromine atoms
4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde C₃₁H₂₃NO 425.5 -CHO, di(biphenyl)amino Biphenyl, aldehyde
4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde C₂₅H₁₉N₃O 377.4 -N=N-, -CHO, diphenylamino Phenyl, aldehyde
4-[(4-Decylphenyl)ethynyl]benzonitrile C₂₅H₂₉N 343.5 -C≡C-, -C≡N Decylphenyl, ethynyl

*Calculated based on structural analysis.

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The target compound’s nitrile group (-C≡N) contrasts with aldehyde (-CHO) in , offering distinct electronic properties for charge transfer applications.

Unique Advantages of Target Compound :

  • Chemical versatility : The nitrile group allows for nucleophilic additions or cycloadditions, unlike aldehyde-containing analogs .

Biological Activity

The compound 4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile is a complex azo compound featuring biphenyl and diazenyl moieties, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The molecular structure of the compound can be depicted as follows:

  • IUPAC Name : 4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile
  • Molecular Formula : C₃₁H₂₃N₅
  • Molecular Weight : 485.55 g/mol

Antimicrobial Activity

Research has shown that azo compounds exhibit significant antimicrobial properties. In a study evaluating various phenyldiazenyl-containing compounds, the minimal inhibitory concentration (MIC) against several bacteria was determined. The results indicated that compounds similar to the target compound exhibited effective antibacterial activity against:

  • Escherichia coli
  • Enterobacter cloacae
  • Bacillus licheniformis
  • Mycobacterium tuberculosis

For instance, one derivative demonstrated an MIC of 6.25μg/mL6.25\,\mu g/mL against Bacillus licheniformis, which highlights the potential of azo compounds in developing new antibacterial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of azo compounds was assessed using carrageenan-induced paw edema tests in rats. The results indicated that these compounds could significantly reduce inflammation, suggesting their utility in treating inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines and mediators .

Anticancer Activity

Several studies have investigated the anticancer properties of similar azo compounds. For example, one study reported that certain derivatives were evaluated on MCF-7 breast cancer cells using MTT assays, revealing a dose-dependent cytotoxic effect. The most promising compound inhibited cell proliferation and induced apoptosis at low micromolar concentrations (IC50 values ranging from 1.6μM1.6\,\mu M to 7.9μM7.9\,\mu M) compared to standard chemotherapeutics .

Case Studies and Research Findings

Activity TypeCompound TestedMIC/IC50 ValueReference
AntimicrobialAzo derivative against E. coli6.25μg/mL6.25\,\mu g/mL
Anti-inflammatoryAzo compound in rat edema modelSignificant reduction
AnticancerMCF-7 cells with azo derivativesIC50 1.67.9μM1.6-7.9\,\mu M

The biological activity of azo compounds like 4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile can be attributed to several mechanisms:

  • Antimicrobial Mechanism : Disruption of bacterial cell walls and interference with essential metabolic pathways.
  • Anti-inflammatory Mechanism : Inhibition of cyclooxygenase enzymes and reduction in cytokine production.
  • Anticancer Mechanism : Induction of apoptosis through activation of caspases and modulation of cell cycle checkpoints.

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